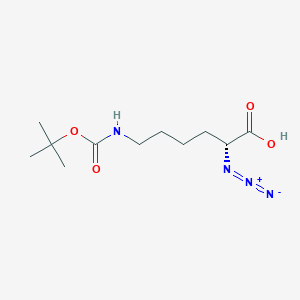

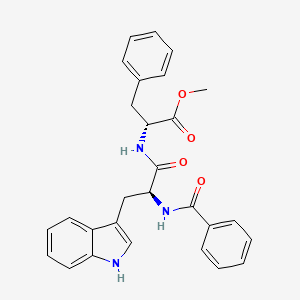

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide” is a compound that contains a pyrazole moiety . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The pyrazole nucleus is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide” was not found in the search results.Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide showed potency against Coxsackie B4 virus .

Antitubercular Activity

Researchers have explored the antitubercular potential of indole derivatives:

- Compound 3 : Investigated against Mycobacterium tuberculosis (H37Rv strain) and Mycobacterium bovis (BCG) for in vitro antitubercular activity .

Insecticidal Activity

Indole derivatives have been studied as insecticides targeting the ryanodine receptor (RyR):

- Novel diphenyl-1H-pyrazole derivatives with cyano substituents were designed and synthesized, aiming to develop potent insecticides .

Antileishmanial and Antimalarial Activity

Compound 13, an indole derivative, exhibited potent in vitro antipromastigote activity. Molecular simulation studies supported its binding affinity to the LmPTR1 pocket .

Proline-Catalyzed Synthesis of 1,2,3-Triazoles

Indole derivatives have been involved in the synthesis of 1,2,3-triazoles via enamine-mediated cycloaddition reactions. These compounds find applications in various fields .

Other Potential Applications

Beyond the mentioned fields, indole derivatives continue to be explored for their diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and antidiabetic effects.

properties

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-16(14-6-9-21-12-14)17-7-8-19-11-15(10-18-19)13-4-2-1-3-5-13/h1-6,9-12H,7-8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCWNXAPVMAHPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2784938.png)

![N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2784953.png)

![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)

![4-methanesulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2784956.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2784957.png)